molecular formula C11H20O4 B14377716 Ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanoate CAS No. 89922-35-0

Ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanoate

Cat. No.: B14377716
CAS No.: 89922-35-0
M. Wt: 216.27 g/mol
InChI Key: OZELMMKLCUFLOE-UHFFFAOYSA-N
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Description

Ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanoate is an organic compound with the molecular formula C11H20O4 It is known for its unique structure, which includes an ethyl ester group, a hydroxy group, a methoxy group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanoate typically involves multi-step organic reactions. One common method includes the esterification of 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 2-ethenyl-3-oxo-5-methoxy-3-methylpentanoate.

    Reduction: Formation of ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanol.

    Substitution: Formation of ethyl 2-ethenyl-3-hydroxy-5-substituted-3-methylpentanoate.

Scientific Research Applications

Ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The vinyl group can undergo addition reactions, potentially modifying the compound’s biological effects. The ester group can be hydrolyzed to release the active acid form, which may interact with cellular pathways.

Comparison with Similar Compounds

Ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanoate can be compared with similar compounds such as:

    Ethyl 2-ethenyl-3-hydroxy-4-methoxy-3-methylpentanoate: Differing by the position of the methoxy group.

    Ethyl 2-ethenyl-3-hydroxy-5-ethoxy-3-methylpentanoate: Differing by the substitution of the methoxy group with an ethoxy group.

    Ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-ethylpentanoate: Differing by the substitution of the methyl group with an ethyl group.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

89922-35-0

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

ethyl 2-ethenyl-3-hydroxy-5-methoxy-3-methylpentanoate

InChI

InChI=1S/C11H20O4/c1-5-9(10(12)15-6-2)11(3,13)7-8-14-4/h5,9,13H,1,6-8H2,2-4H3

InChI Key

OZELMMKLCUFLOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=C)C(C)(CCOC)O

Origin of Product

United States

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